2-Chloro-6-methylpyrimidin-4-amine

Medicinal Chemistry Organic Synthesis Regioselectivity

This specific regioisomer (2-Cl, 6-CH₃) is structurally required for patent-documented engagement of KIF18A and TYK2 kinase targets. Substitution with generic isomers (e.g., 6-Cl/2-CH₃ CAS 1749-68-4) risks synthetic failure in SNAr/cross-coupling and loss of target binding. Procure ≥98% HPLC-pure batches with full COA (NMR, LC-MS) to ensure fragment screening integrity and synthetic reproducibility for antimitotic and autoimmune drug discovery.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 14394-60-6
Cat. No. B076438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylpyrimidin-4-amine
CAS14394-60-6
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Cl)N
InChIInChI=1S/C5H6ClN3/c1-3-2-4(7)9-5(6)8-3/h2H,1H3,(H2,7,8,9)
InChIKeyFBEIDYLEFVIOEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methylpyrimidin-4-amine (CAS 14394-60-6): A Core Pyrimidine Scaffold for Kinase-Targeted Chemical Synthesis and Pharmaceutical Intermediate Procurement


2-Chloro-6-methylpyrimidin-4-amine (CAS 14394-60-6) is a heterocyclic aromatic amine belonging to the aminopyrimidine class, with a molecular formula of C₅H₆ClN₃ and a molecular weight of 143.57 g/mol [1]. It exists as a white to light yellow crystalline solid at room temperature and serves primarily as a versatile building block in medicinal chemistry . The compound features three key functional groups — a nucleophilic 4-amino group (—NH₂), an electrophilic 2-chloro substituent (—Cl) suitable for cross-coupling, and a 6-methyl group (—CH₃) that modulates lipophilicity (cLogP ≈ 1.2–1.6) — enabling selective functionalization for kinase inhibitor discovery programs .

Why Generic Substitution of 2-Chloro-6-methylpyrimidin-4-amine (CAS 14394-60-6) Fails: Key Differentiators for KIF18A and Kinase-Targeted Synthesis


While several 4-aminopyrimidine isomers exist (e.g., 4-amino-6-chloro-2-methylpyrimidine, CAS 1749-68-4), generic substitution of 2-chloro-6-methylpyrimidin-4-amine introduces substantial risk of synthetic failure or loss of target engagement. First, the regioisomeric substitution pattern (2-Cl, 6-CH₃ vs. 6-Cl, 2-CH₃) alters the electrophilic reactivity at the chloro position in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, which critically affects the efficiency of derivatization [1]. Second, the precise 2-Cl/6-CH₃ arrangement is a structural determinant for molecular recognition in kinase inhibitor design, as documented in patent literature where this specific core is required for engagement with targets such as KIF18A and TYK2 [2]. Third, differences in solid-state properties — including melting point and hydrogen-bonding networks — can impact formulation and stability during storage [3].

Product-Specific Quantitative Evidence Guide for 2-Chloro-6-methylpyrimidin-4-amine (CAS 14394-60-6): Comparative Potency, Selectivity, and Physicochemical Differentiation


Direct Head-to-Head Comparison: 2-Chloro-6-methylpyrimidin-4-amine vs. 5-Bromo-2,4-dichloro-6-methylpyrimidine in Regioselective Ammonolysis for KIF18A Intermediate Synthesis

2-Chloro-6-methylpyrimidin-4-amine is preferentially obtained over the alternative 4-amino-2-chloro-5-substituted analog during the key ammonia displacement step used to prepare KIF18A inhibitor intermediates. In a study examining the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, X-ray crystallography analysis confirmed the exclusive formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product, with no detectable amount of the 4-chloro-2-amino regioisomer formed [1]. This regioselectivity is critical for accessing the correct substitution pattern required for downstream SAR exploration in kinase programs.

Medicinal Chemistry Organic Synthesis Regioselectivity

Cross-Study Comparable Evidence: mGluR2 Binding Affinity of 2-Chloro-6-methylpyrimidin-4-amine-Containing Ligands vs. Structurally Related Pyrimidine Scaffolds

Ligands built upon the 2-chloro-6-methylpyrimidin-4-amine core exhibit subnanomolar binding affinity for the human metabotropic glutamate receptor 2 (mGluR2). One representative derivative demonstrated a Kd of 3 nM and an EC50 of 9.3 nM in a scintillation proximity assay using CHOK1 cell membranes expressing human mGluR2 [1]. This level of affinity is comparable to or exceeds that of many structurally related aminopyrimidine scaffolds lacking the specific 2-Cl/6-CH₃ substitution pattern, which often show micromolar or higher Kd values at mGluR2.

Neuroscience GPCR Pharmacology Binding Affinity

Class-Level Inference: Lipophilicity Differentiation of 2-Chloro-6-methylpyrimidin-4-amine (LogP 1.2–1.6) vs. 2,4-Dichloro-6-methylpyrimidine (LogP ~2.3) for Optimized ADME Profiles

The calculated partition coefficient (XLogP3) for 2-chloro-6-methylpyrimidin-4-amine is 1.2, with an experimental LogP of approximately 1.6 . In contrast, the closely related intermediate 2,4-dichloro-6-methylpyrimidine (CAS 5424-21-5) exhibits a higher LogP of approximately 2.3 due to the presence of a second chloro substituent instead of the polar amino group . The lower lipophilicity of the target compound is advantageous for maintaining favorable aqueous solubility and reducing non-specific protein binding in downstream biological assays, while still retaining sufficient membrane permeability.

ADME Physicochemical Properties Drug-likeness

Direct Head-to-Head Comparison: Solid-State Thermal Stability of 2-Chloro-6-methylpyrimidin-4-amine (mp 213-221°C) vs. 2-Amino-4-chloro-6-methylpyrimidine (mp 182-184°C)

The melting point of 2-chloro-6-methylpyrimidin-4-amine is reported as 213-221°C, as determined by HPLC-grade purity analysis at 98% . This is significantly higher than the melting point of its regioisomer 2-amino-4-chloro-6-methylpyrimidine (CAS 5734-64-5), which melts at approximately 182-184°C . The elevated melting point of the target compound reflects stronger intermolecular hydrogen bonding in the solid state, as confirmed by single-crystal X-ray diffraction studies showing extensive N-H⋯N hydrogen-bonded networks [1].

Solid-State Chemistry Storage Stability Formulation

High-Impact Research and Industrial Application Scenarios for 2-Chloro-6-methylpyrimidin-4-amine (CAS 14394-60-6) in Medicinal Chemistry and Kinase Inhibitor Development


Synthesis of KIF18A Inhibitors for Antimitotic Cancer Therapy

This compound serves as a critical building block in the synthesis of KIF18A inhibitors, a novel class of antimitotic agents targeting chromosomally unstable cancer cells. Patent WO-2021211549-A1 explicitly describes the use of 2-chloro-6-methylpyrimidin-4-amine as the core heterocyclic scaffold for preparing potent KIF18A inhibitors with IC50 values in the low nanomolar range [1]. The compound's 2-chloro substituent enables efficient Suzuki-Miyaura or Buchwald-Hartwig coupling to install diverse aryl or amine moieties, while the 4-amino group can be functionalized to modulate target engagement and pharmacokinetic properties. This scaffold is particularly valuable for medicinal chemistry teams developing therapies for TP53-mutant cancers where KIF18A inhibition represents a synthetic lethal strategy [1].

Development of TYK2 and JAK Family Kinase Inhibitors for Autoimmune Disease

The 2-chloro-6-methylpyrimidin-4-amine scaffold is extensively utilized in the design of selective TYK2 (tyrosine kinase 2) and JAK1 inhibitors for the treatment of autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease [1]. Patent literature (e.g., WO-2021204626-A1) documents the use of this aminopyrimidine core in constructing heteroaryl-carboxamide substituted TYK2 inhibitors with subnanomolar cellular potency [1]. The moderate lipophilicity (LogP 1.2–1.6) of this building block is advantageous for maintaining favorable oral absorption and minimizing hERG channel blockade, which is a common liability associated with more lipophilic pyrimidine scaffolds. Researchers pursuing selective JAK family inhibitors should prioritize this core for its established tractability in parallel medicinal chemistry optimization campaigns [2].

Construction of Targeted Covalent Kinase Inhibitors via 2-Chloro Electrophilic Handle

The electrophilic 2-chloro substituent of 2-chloro-6-methylpyrimidin-4-amine provides a versatile synthetic handle for installing acrylamide or other electrophilic warheads used in targeted covalent inhibitor (TCI) design [1]. This scaffold has been employed in the preparation of BLU-667 (pralsetinib) analogs and other RET kinase inhibitors, as documented in CN-113072541-A, where the 2-chloro group is displaced with nucleophiles to introduce covalent binding moieties [2]. For chemical biology groups developing covalent probes or pharmaceutical teams pursuing irreversible kinase inhibition strategies, this building block offers a well-precedented entry point for structure-based drug design, with the 4-amino and 6-methyl groups providing additional vectors for modulating selectivity and non-covalent binding affinity.

High-Purity Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

With a minimum purity specification of 98% (HPLC) and a well-defined crystalline morphology confirmed by single-crystal X-ray diffraction, 2-chloro-6-methylpyrimidin-4-amine is ideally suited for inclusion in fragment-based drug discovery (FBDD) screening libraries [1][2]. Its low molecular weight (143.57 Da) and balanced physicochemical profile (cLogP 1.2–1.6, TPSA 51.8 Ų) align with established fragment-likeness criteria (Rule of Three) [3]. Procurement of high-purity batches ensures that any observed binding activity in primary fragment screens can be confidently attributed to the compound itself rather than to impurities. Furthermore, the availability of comprehensive analytical data packages — including NMR, HPLC, and LC-MS certificates of analysis from reputable vendors — facilitates regulatory documentation and reproducibility in both academic and industrial fragment screening campaigns [1].

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